
Micropeptin EI964
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Micropeptin EI964 is a natural product found in Microcystis with data available.
Aplicaciones Científicas De Investigación
Protease Inhibition
Micropeptin EI964, along with other micropeptins like EI992, is identified as a novel trypsin inhibitor. These compounds were isolated from a natural bloom of the cyanobacterium Microcystis aeruginosa. Their structures were elucidated using advanced spectroscopic methods, and they demonstrated significant inhibitory activity against trypsin, a type of serine protease (Ploutno, Shoshan, & Carmeli, 2002).
Chemical Biology and Drug Discovery
Micropeptin EI964 belongs to a broader family of Ahp-cyclodepsipeptides, which includes cyanopeptolins and lyngbyastatins. These compounds are known for their serine protease inhibitory properties and have been studied extensively for their potential in drug discovery. They are produced through non-ribosomal peptide synthesis and have been a subject of interest due to their molecular mode of action and utility in developing new therapeutics (Köcher et al., 2020).
Biosynthesis and Gene Clustering
Research on Microcystis aeruginosa has led to the cloning of the gene cluster involved in the production of micropeptin, including EI964. This study has helped in understanding the biosynthetic pathways of these compounds. The findings suggest diversification and propagation of non-ribosomal peptide synthetase (NRPS) genes in cyanobacteria, providing insights into the genetic basis of micropeptin production (Nishizawa et al., 2011).
Novel Applications in Agriculture
Recent studies suggest that some primary microRNA (pri-miRNA) can code for micropeptides, which may positively regulate the accumulation of their associated miRNAs. This discovery opens up potential applications in agriculture to improve crop traits, suggesting a broader scope for the application of micropeptides like EI964 (Prasad, Sharma, & Prasad, 2020).
Contribution to Muscle Physiology
In a related field, a study has identified a conserved micropeptide named myoregulin, which shares structural similarities with certain inhibitors including micropeptins. This micropeptide regulates muscle relaxation by interacting with the sarcoplasmic reticulum calcium pump, highlighting the importance of micropeptides in muscle physiology (Anderson et al., 2015).
Propiedades
Nombre del producto |
Micropeptin EI964 |
|---|---|
Fórmula molecular |
C46H64N10O13 |
Peso molecular |
965.1 g/mol |
Nombre IUPAC |
(3S)-3-acetamido-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-8-[(2S)-butan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H64N10O13/c1-6-24(2)37-45(68)69-25(3)38(54-40(63)32(23-36(60)61)50-26(4)57)42(65)51-30(13-10-20-49-46(47)48)39(62)52-31-18-19-35(59)56(43(31)66)34(22-27-11-8-7-9-12-27)44(67)55(5)33(41(64)53-37)21-28-14-16-29(58)17-15-28/h7-9,11-12,14-17,24-25,30-35,37-38,58-59H,6,10,13,18-23H2,1-5H3,(H,50,57)(H,51,65)(H,52,62)(H,53,64)(H,54,63)(H,60,61)(H4,47,48,49)/t24-,25+,30-,31-,32-,33-,34-,35+,37-,38-/m0/s1 |
Clave InChI |
WCCRMFNYIYCRFM-KSLWBAALSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C)C |
SMILES canónico |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C)C |
Sinónimos |
micropeptin EI964 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



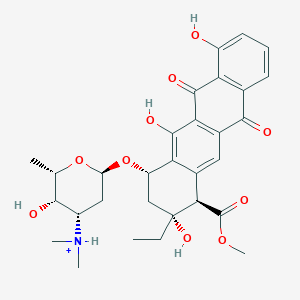
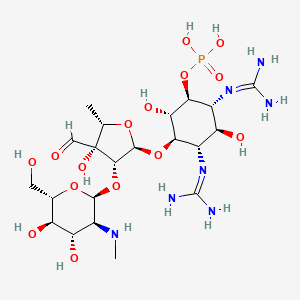

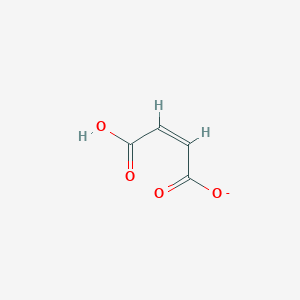

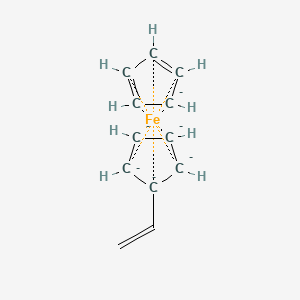
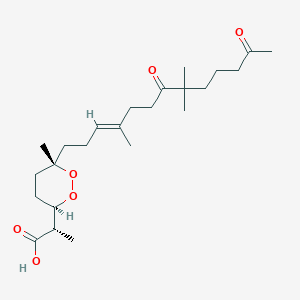
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)

![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)


amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)
